molecular formula C9H12N4 B053206 (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile CAS No. 116598-69-7

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile

Cat. No. B053206
M. Wt: 176.22 g/mol
InChI Key: PSFLXSYUOJMEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Synthesis Analysis: The compound has been synthesized through various methods. For instance, it reacts with carboxylic acid anhydrides and chlorides to afford acylation products at different sites depending on the conditions and nature of the acylating agent (Makei et al., 2004). A series of novel derivatives of this compound have also been efficiently synthesized and their structures determined by various spectroscopic methods (Wang et al., 2007).

Molecular Structure Analysis

  • Structural Determination: The structures of synthesized compounds have been confirmed through IR, 13C and 1H NMR, mass spectroscopy, and elemental analysis, highlighting the compound's molecular framework and stability (Wang et al., 2007).

Chemical Reactions and Properties

  • Reactivity: The compound shows varied reactivity under different conditions. For example, its reaction with carboxylic acid anhydrides and chlorides results in acylation at different atoms (Makei et al., 2004). Additionally, it forms part of the structure in a variety of synthesized compounds with potential biological activities (Wang et al., 2007).

Physical Properties Analysis

  • Physical Characteristics: Detailed analysis of physical properties like solubility, melting point, and crystalline structure would require further specific studies which are not covered in the available literature.

Chemical Properties Analysis

  • Chemical Behavior: The chemical behavior of this compound can be inferred from its reactions and the resulting products. Its ability to undergo acylation and form stable derivatives indicates its versatile chemical nature (Makei et al., 2004).

Scientific Research Applications

  • Acylation Reactions : It reacts with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom, depending on the conditions and nature of the acylating agent (Makei et al., 2004).

  • Herbicidal Activities : Derivatives of this compound have been synthesized and screened for herbicidal activities against rape and barnyard grass, with some showing moderate herbicidal activity (Wang et al., 2006).

  • Analgesic Properties : A study focused on synthesizing substances with potentially analgesic properties in the series of hydrobromides of this compound. They found that certain derivatives possess moderate analgesic effects (Demchenko et al., 2018).

  • Antitumor and Anti-HIV Activities : Certain coumarin derivatives containing the (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl) group showed inhibition of HIV-1 (Al-Soud et al., 2006).

  • Anxiolytic Activity : Research into derivatives for anxiolytic activity compared to known drugs like diazepam and gidazepam found that some derivatives are characterized by anticonvulsant and anxiolytic activity (Demchenko et al., 2020).

  • Antibacterial Activity : Derivatives of this compound displayed broad spectrum of antimicrobial activity and were able to inhibit growth of both bacteria and fungi (Demchenko et al., 2021).

  • Regioselectivity in Cyclization Reactions : A study on the regioselectivity of the cyclization reaction of a derivative of this compound with α-bromoketone was conducted to confirm the structure of the compounds synthesized (Perekhoda et al., 2017).

  • Anticonvulsant Activity : Novel derivatives were designed and synthesized, and their anticonvulsant activity was evaluated, showing promising results (Piao et al., 2012).

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFLXSYUOJMEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385960
Record name (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile

CAS RN

116598-69-7
Record name (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 2
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 3
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 4
Reactant of Route 4
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 5
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
Reactant of Route 6
(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile

Citations

For This Compound
1
Citations
SA Demchenko, YA Fedchenkova… - Journal of Organic and …, 2020 - tta.org.ua
Aim. To synthesize, prove the structure and study the analgesic and anti-inflammatory activities of 3-(het)-aryl-2-(6, 7, 8, 9-tetrahydro-5H-[1, 2, 4] triazolo [4, 3-a] azepin-3-yl) acrylonitrile …
Number of citations: 2 tta.org.ua

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.